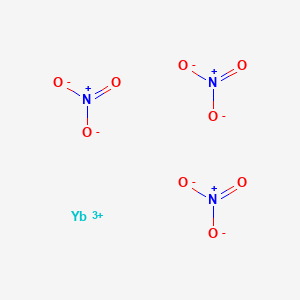
Chlorosyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorosyl, also known as chlorosulfonate, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive compound that can be used as a reagent for various chemical reactions. Chlorosyl has been widely used in organic synthesis, analytical chemistry, and material science.
Applications De Recherche Scientifique
Photophysical Characterization in Biological Applications
Chlorosyl compounds, such as chlorins, are significant in biological applications due to their photophysical properties. Research on water-soluble chlorins has shown their suitability for biomedical applications owing to their high aqueous solubility and attractive photophysical properties. These compounds exhibit absorption bands in the blue and red regions, modest fluorescence yield, long singlet excited-state lifetime, and high yield of intersystem crossing to the triplet state, making them suitable for various biomedical applications (Borbas et al., 2008).
Environmental Risk in Drip Irrigation Systems
Chlorosyl compounds, specifically chlorine, are used in drip irrigation systems using reclaimed water. This method effectively controls emitter bio-clogging. However, it poses risks to soil microbial communities and soil health. Research indicates that chlorine's bactericidal action significantly decreases microbial diversity and alters microbial community structure. This alteration impacts soil enzyme activity and the absorption of nutrients, affecting the yield and quality of crops like spring maize. This insight is crucial for managing reclaimed water network systems and maintaining soil health (Song et al., 2019).
Propriétés
Numéro CAS |
12301-79-0 |
|---|---|
Nom du produit |
Chlorosyl |
Formule moléculaire |
ClO |
Poids moléculaire |
51.45 g/mol |
InChI |
InChI=1S/ClO/c1-2 |
Clé InChI |
NHYCGSASNAIGLD-UHFFFAOYSA-N |
SMILES |
[O]Cl |
SMILES canonique |
[O]Cl |
Synonymes |
chlorine oxide (ClO) chlorosyl chlorosyl ion |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B80823.png)